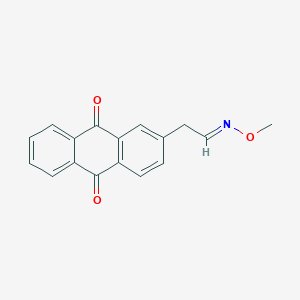

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime

Description

Properties

IUPAC Name |

2-[(2E)-2-methoxyiminoethyl]anthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO3/c1-21-18-9-8-11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,9-10H,8H2,1H3/b18-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHOLPACXJQMDW-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime typically involves multiple steps. One common route starts with the preparation of 9,10-dioxo-9,10-dihydro-2-anthracenylacetaldehyde, which is then reacted with methoxyamine hydrochloride under basic conditions to form the O-methyloxime derivative. The reaction conditions often include solvents like ethanol or methanol and a base such as sodium hydroxide or potassium carbonate .

Chemical Reactions Analysis

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C17H13N1O3

- Molar Mass : 293.29 g/mol

- CAS Number : 338961-98-1

The compound features a dioxo group and an oxime functional group, which contribute to its reactivity and biological activity.

Organic Synthesis

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it a versatile building block for chemists.

Key Reactions :

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Carbonyl groups can be reduced to alcohols.

- Substitution : The acetaldehyde group can participate in nucleophilic substitution reactions.

Medicinal Chemistry

The compound's anthraquinone core suggests potential applications in drug development, particularly as an anticancer or antimicrobial agent. Studies have indicated that anthracene derivatives can inhibit cancer cell proliferation and induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation.

Case Study :

In vitro studies demonstrated that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7). The compound significantly reduced cell viability at concentrations above 10 µM.

Materials Science

The unique structural features of this compound enable its use in developing new materials with specific electronic or optical properties. Its potential applications include:

- Organic Light Emitting Diodes (OLEDs) : Due to its electron-rich structure.

- Photovoltaic Devices : As a component in organic solar cells.

Research indicates that the compound has significant biological activities that warrant further investigation:

| Activity Type | Mechanism |

|---|---|

| Anticancer | Induces apoptosis via ROS generation |

| Antimicrobial | Potential effects on bacterial growth inhibition |

Mechanism of Action

The mechanism of action of 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime involves its interaction with various molecular targets. The anthraquinone core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The O-methyloxime group can form hydrogen bonds with biological molecules, influencing their stability and function .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s anthraquinone core is shared with several derivatives, but substituent variations lead to distinct properties:

Table 1: Structural Comparison of Anthraquinone Derivatives

Key Observations :

- The O-methyloxime group in the target compound likely improves lipophilicity compared to hydroxylated derivatives (e.g., ), enhancing membrane permeability.

- Unlike carboxylic acid derivatives (), the O-methyloxime may reduce hydrogen-bonding capacity, affecting solubility and intermolecular interactions.

- Compared to unmodified oximes (e.g., ), methylation of the oxime hydroxyl group prevents tautomerization and increases chemical stability.

Key Insights :

- Anthraquinone derivatives with electron-withdrawing groups (e.g., –NO₂, –CN) exhibit stronger antimicrobial effects , but the O-methyloxime’s electron-donating nature may alter this trend.

- Acetamide-substituted anthraquinones () demonstrate antioxidant properties, implying that the target compound’s oxime group could also participate in redox reactions.

Physicochemical and Application Differences

- Solubility : Hydroxylated derivatives () are more water-soluble due to polar –OH groups, whereas the O-methyloxime likely favors organic solvents.

- Stability : Methylation of the oxime (vs. free oxime in ) reduces susceptibility to hydrolysis and oxidation.

- Applications: Anthraquinone-based dyes and pharmaceuticals often rely on substituent-driven electronic properties. The O-methyloxime could serve as a prodrug or photostabilizer. In drug design, the group may improve pharmacokinetics by delaying metabolism compared to aldehydes or oximes.

Biological Activity

2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime is a synthetic compound derived from anthracene. Its unique structure, characterized by the presence of a dioxo group and an oxime functional group, suggests potential biological activities that merit investigation.

- Molecular Formula : C17H13N1O3

- Molar Mass : 293.29 g/mol

- CAS Number : 338961-98-1

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its mechanisms of action.

Anticancer Properties

Recent research indicates that compounds related to anthracene derivatives exhibit significant anticancer properties. For instance, studies have shown that anthracene derivatives can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Case Study:

In a study examining the effects of anthracene derivatives on human cancer cell lines, it was found that this compound exhibited cytotoxic effects against breast cancer cells (MCF-7). The compound was able to reduce cell viability significantly at concentrations higher than 10 µM. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis analysis.

The proposed mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound activates caspases and alters the expression of pro-apoptotic and anti-apoptotic proteins.

- Inhibition of Cell Cycle Progression : It has been shown to arrest the cell cycle at the G1/S phase transition.

- Reactive Oxygen Species Generation : This leads to oxidative damage in cellular components, including DNA.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(9,10-dioxo-9,10-dihydro-2-anthracenyl)acetaldehyde O-methyloxime, and what reaction conditions are critical for optimizing yield?

- Methodology : The synthesis typically begins with anthracene oxidation to form the 9,10-anthraquinone core. Subsequent functionalization involves coupling the anthraquinone with acetaldehyde derivatives. For oxime formation, hydroxylamine reacts with the aldehyde group, followed by O-methylation using methylating agents like methyl iodide or dimethyl sulfate under basic conditions (e.g., NaHCO₃). Key steps include:

- Oxidation : Anthracene to 9,10-anthraquinone using oxidizing agents like CrO₃ or HNO₃ .

- Aldehyde introduction : Friedel-Crafts acylation or Vilsmeier-Haack formylation to attach the acetaldehyde moiety .

- Oxime formation : Reaction with hydroxylamine hydrochloride in ethanol/water, pH-controlled to favor oxime tautomers .

- Methylation : Use of methyl iodide in DMF with K₂CO₃ as a base .

- Critical factors : Temperature control during oxidation (<100°C to avoid decomposition), stoichiometric excess of hydroxylamine for oxime stability, and inert atmosphere during methylation to prevent side reactions.

Q. How is the structure of this compound validated, and what analytical techniques are most reliable for characterizing its purity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the anthraquinone backbone, oxime proton (δ 8.5–9.5 ppm), and methyl group (δ 3.0–3.5 ppm). NOE experiments distinguish syn/anti oxime isomers .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₃NO₃).

- Infrared Spectroscopy (IR) : Confirms C=O (1670–1650 cm⁻¹) and N–O (950–920 cm⁻¹) stretches .

- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity; TLC monitors reaction progress .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of anthraquinone functionalization at the 2-position during synthesis?

- Methodology :

- Electronic effects : The 2-position of anthraquinone is activated due to conjugation with the electron-withdrawing ketone groups, favoring electrophilic substitution. Computational studies (DFT) show lower activation energy for 2-position attack compared to 1- or 3-positions .

- Steric factors : Substituents on the anthraquinone ring influence accessibility. X-ray crystallography of intermediates (e.g., 9,10-dihydroxyanthracene derivatives) reveals planar geometry at the 2-position .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) arising from oxime isomerism be resolved?

- Methodology :

- Dynamic NMR : Variable-temperature ¹H NMR identifies isomer interconversion. For example, coalescence temperatures (T_c) near 80°C indicate rapid syn/anti exchange .

- Chiral derivatization : Use of enantiopure reagents (e.g., Mosher’s acid) to separate isomers via HPLC .

- X-ray crystallography : Resolves absolute configuration but requires single crystals, which may be challenging due to oxime flexibility .

Q. What strategies mitigate challenges in studying the biological activity of this compound, such as poor aqueous solubility or oxidative instability?

- Methodology :

- Solubility enhancement : Co-solvents (DMSO/PEG mixtures) or nanoformulation (liposomes) improve bioavailability .

- Stability studies : Accelerated degradation tests (40°C/75% RH) under inert atmosphere (N₂) identify degradation pathways (e.g., oxime hydrolysis to ketone). LC-MS tracks degradation products .

- Antioxidant assays : DPPH radical scavenging and FRAP assays quantify activity; compare with controls like ascorbic acid to validate results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.